molecular formula C23H28N2O6 B4145806 [4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid

[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid

Cat. No.: B4145806
M. Wt: 428.5 g/mol
InChI Key: UCZCNBYVGXPYIY-UHFFFAOYSA-N
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Description

[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an ethoxy group, and a phenylmethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethylation of piperazine can be achieved using ethyl bromide in the presence of a base such as sodium hydride. The resulting 4-ethylpiperazine is then reacted with 4-hydroxybenzophenone in the presence of a suitable catalyst to form the desired compound. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylmethanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the phenylmethanone moiety may participate in binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}(phenyl)methanone oxalate
  • {4-[2-(4-propyl-1-piperazinyl)ethoxy]phenyl}(phenyl)methanone oxalate

Uniqueness

[4-[2-(4-Ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid is unique due to its specific ethyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.C2H2O4/c1-2-22-12-14-23(15-13-22)16-17-25-20-10-8-19(9-11-20)21(24)18-6-4-3-5-7-18;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCNBYVGXPYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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